2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide
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Overview
Description
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide is a fascinating chemical entity characterized by its complex structure and multifaceted applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several meticulous steps to ensure the integrity of the functional groups. Typically, it begins with the formation of the thieno[3,2-d]pyrimidine core through cyclization reactions involving suitable precursors. The butyl group is introduced through alkylation reactions, followed by the acetamide moiety's incorporation via amide bond formation.
Industrial Production Methods
Scaling up the production requires robust methodologies to maintain purity and yield. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability, are employed. Industrial production often utilizes automated systems to streamline synthesis, purification, and quality control.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom within the thieno[3,2-d]pyrimidine ring.
Reduction: Reduction reactions might target the carbonyl groups, modifying the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and alkoxides are frequently used for substitution reactions.
Major Products Formed from These Reactions
Depending on the reagents and conditions, the reactions yield a variety of derivatives that might exhibit altered pharmacological or chemical properties, enhancing their utility in different applications.
Scientific Research Applications
This compound finds use in multiple research domains due to its versatile chemical nature:
Chemistry: Utilized as a precursor in synthesizing more complex molecules for chemical research and development.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for therapeutic potential in treating various diseases, owing to its structural resemblance to biologically active molecules.
Industry: Employed in material science for developing novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-6-methylphenyl)acetamide exerts its effects is highly dependent on its interaction with specific molecular targets. These might include enzymes, receptors, or other biological macromolecules, leading to modulation of biological pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds such as 2-(2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide derivatives, it stands out due to the additional butyl group and chlorine-substituted phenyl ring, which confer unique properties in terms of reactivity and biological activity. Similar compounds include:
2-(2,4-Dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
N-Phenylacetamide derivatives
Thieno[3,2-d]pyrimidine analogs
This exploration highlights the versatile nature of this compound and its potential impact across various scientific fields. Happy experimenting!
Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chloro-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-3-4-9-22-18(25)17-14(8-10-27-17)23(19(22)26)11-15(24)21-16-12(2)6-5-7-13(16)20/h5-8,10H,3-4,9,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGSWRRZWGUYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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